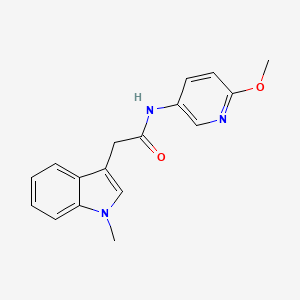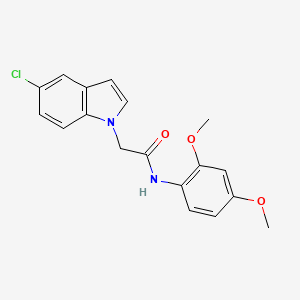
N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyridine ring substituted with a methoxy group at the 6-position and an indole ring substituted with a methyl group at the 1-position. The acetamide linkage connects these two aromatic systems, potentially imparting unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-methoxypyridine, undergoes a series of reactions to introduce the necessary functional groups.
Formation of the Indole Intermediate: 1-methylindole is synthesized or obtained commercially.
Coupling Reaction: The pyridine and indole intermediates are coupled through an acetamide linkage using reagents such as acetic anhydride or acetyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The acetamide linkage can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridine and indole derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide would depend on its specific biological target. Generally, compounds with pyridine and indole moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-methoxypyridin-3-yl)-2-(1H-indol-3-yl)acetamide: Lacks the methyl group on the indole ring.
N-(6-hydroxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide: Has a hydroxyl group instead of a methoxy group on the pyridine ring.
N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-2-yl)acetamide: The indole ring is substituted at a different position.
Uniqueness
N-(6-methoxypyridin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to the specific substitution pattern on the pyridine and indole rings, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C17H17N3O2 |
|---|---|
Molekulargewicht |
295.34 g/mol |
IUPAC-Name |
N-(6-methoxypyridin-3-yl)-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C17H17N3O2/c1-20-11-12(14-5-3-4-6-15(14)20)9-16(21)19-13-7-8-17(22-2)18-10-13/h3-8,10-11H,9H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
WNZHVHLKGUZSQA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CN=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12174527.png)

![N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B12174530.png)


![ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12174551.png)



![N-1H-indol-5-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B12174580.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12174584.png)
![N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12174589.png)
![3-(1H-indol-3-yl)-1-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]propan-1-one](/img/structure/B12174602.png)
![2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide](/img/structure/B12174610.png)
